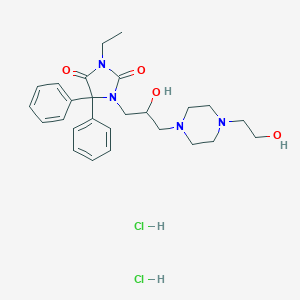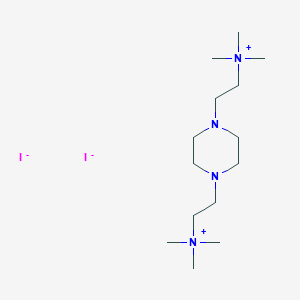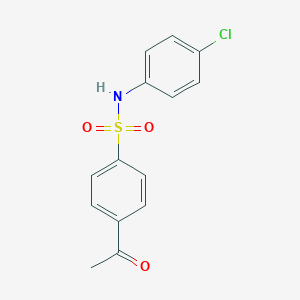
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves binding to the sigma-1 receptor. The binding of the compound to the receptor can modulate the activity of various signaling pathways, including calcium signaling and the ERK/MAPK pathway. The modulation of these pathways can lead to changes in cellular processes, such as gene expression and protein synthesis.
Biochemical and Physiological Effects
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has been shown to have various biochemical and physiological effects. The compound can modulate the release of neurotransmitters, such as dopamine and glutamate, which are involved in the regulation of mood and cognition. The compound can also modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory processes. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has several advantages for lab experiments. The compound has a high affinity for the sigma-1 receptor, which allows for the selective modulation of the receptor's activity. Additionally, the compound has been shown to have good solubility in various solvents, which allows for easy preparation of solutions for experiments.
However, there are also limitations to using 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- in lab experiments. The compound has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, the compound can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-. One direction is to investigate the role of the compound in various physiological processes, such as pain perception and mood regulation. Another direction is to develop more selective compounds that target the sigma-1 receptor with higher affinity and specificity. Additionally, the development of imaging techniques that can visualize the binding of the compound to the sigma-1 receptor in vivo can provide valuable insights into the role of the receptor in various physiological processes.
Conclusion
In conclusion, 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. The compound has a high affinity for the sigma-1 receptor and can modulate various signaling pathways and cellular processes. While there are limitations to using the compound in lab experiments, there are also several future directions for research that can provide valuable insights into the role of the sigma-1 receptor in various physiological processes.
Métodos De Síntesis
The synthesis of 3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- involves the reaction of 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)-morpholine with maleic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound can be used as a tool to study the role of the sigma-1 receptor in these processes.
Propiedades
Número CAS |
106260-91-7 |
|---|---|
Nombre del producto |
3,5-Morpholinedione, 4-(4-(4-furo(3,2-c)pyridin-4-yl-1-piperazinyl)butyl)- |
Fórmula molecular |
C19H24N4O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-[4-(4-furo[3,2-c]pyridin-4-ylpiperazin-1-yl)butyl]morpholine-3,5-dione |
InChI |
InChI=1S/C19H24N4O4/c24-17-13-26-14-18(25)23(17)7-2-1-6-21-8-10-22(11-9-21)19-15-4-12-27-16(15)3-5-20-19/h3-5,12H,1-2,6-11,13-14H2 |
Clave InChI |
QBICJHHCQYFVMI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
SMILES canónico |
C1CN(CCN1CCCCN2C(=O)COCC2=O)C3=NC=CC4=C3C=CO4 |
Otros números CAS |
106260-91-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



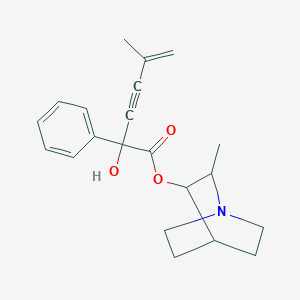
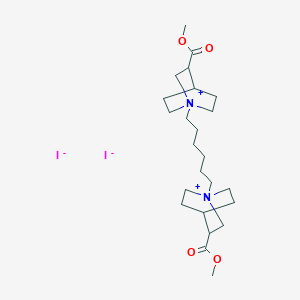
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

